2-Methylenenorbornane

Stereoselective epoxidation Steric effects Norbornane conformational analysis

2-Methylenenorbornane (IUPAC: 2-methylidenebicyclo[2.2.1]heptane, CAS 497-35-8) is a bicyclic hydrocarbon of molecular formula C₈H₁₂ and molecular weight 108.18 g·mol⁻¹. Structurally, it features a norbornane skeleton bearing an exocyclic methylene group at the C2 position, distinguishing it from both the parent endocyclic olefin norbornene and its endocyclic methyl-substituted analog 2-methylnorbornene.

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
CAS No. 497-35-8
Cat. No. B3052983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylenenorbornane
CAS497-35-8
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESC=C1CC2CCC1C2
InChIInChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h7-8H,1-5H2/t7-,8-/m0/s1
InChIKeyAJQVASAUQUTVJK-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylenenorbornane (CAS 497-35-8): Chemical Identity, Physicochemical Profile, and Procurement Baseline


2-Methylenenorbornane (IUPAC: 2-methylidenebicyclo[2.2.1]heptane, CAS 497-35-8) is a bicyclic hydrocarbon of molecular formula C₈H₁₂ and molecular weight 108.18 g·mol⁻¹ [1]. Structurally, it features a norbornane skeleton bearing an exocyclic methylene group at the C2 position, distinguishing it from both the parent endocyclic olefin norbornene and its endocyclic methyl-substituted analog 2-methylnorbornene [2]. The compound has a boiling point of 132.3 °C (at 760 mmHg), a density of approximately 0.9 g·cm⁻³, and a flash point of 16 °C . Its strained bicyclic framework combined with the accessible exocyclic double bond confers a distinct reactivity profile that has been systematically exploited in mechanistic physical organic chemistry, stereospecific synthesis, and, more recently, high-energy-density fuel precursor development [2].

Why 2-Methylenenorbornane Cannot Be Replaced by Norbornene or 2-Methylnorbornene in Stereospecific Synthesis and Fuel Precursor Applications


Generic substitution among norbornene-class olefins is contraindicated because the exocyclic versus endocyclic placement of the double bond fundamentally alters the stereoelectronic environment controlling both concerted and stepwise addition reactions [1]. In 2-methylenenorbornane, the exocyclic methylene group is free from the steric compression exerted by the 7,7-bridge, whereas in norbornene and 2-methylnorbornene the endocyclic double bond is directly subject to 7,7-syn steric interactions [2]. This geometric distinction propagates into quantifiable differences in exo/endo attack ratios during hydroboration, epoxidation, and singlet-oxygen ene reactions, as well as into the kinetics and product distributions of electrophilic additions [3]. Furthermore, 2-methylenenorbornane serves uniquely as a Diels–Alder and cyclopropanation substrate for constructing spiro-fused norbornane dimers that achieve volumetric energy densities unattainable from endocyclic norbornene-derived frameworks [4]. Substituting norbornene or 2-methylnorbornene for 2-methylenenorbornane in these contexts would yield different regio- and stereochemical outcomes, different product distributions, and, in the case of high-energy-density fuel synthesis, markedly inferior density and energy-density metrics.

Quantitative Differentiation Evidence for 2-Methylenenorbornane Against Its Closest Structural Analogs


Epoxidation Stereochemistry: 86% Exo Selectivity Reverses to 84% Endo upon 7,7-Dimethyl Substitution

Epoxidation of the exocyclic double bond in 2-methylenenorbornane with a peroxy acid yields the exo-epoxide preferentially at 86%, whereas the 7,7-dimethyl analog (2-methylene-7,7-dimethylnorbornane) under identical conditions gives the endo-epoxide preferentially at 84% [1]. For reference, epoxidation of norbornene itself proceeds almost exclusively exo (99%), while 7,7-dimethylnorbornene epoxidizes 88–94% endo. This stereochemical reversal is a direct consequence of the 7,7-syn steric compression that shields the exo face only when the gem-dimethyl group is present [1].

Stereoselective epoxidation Steric effects Norbornane conformational analysis

Hydroboration Stereochemistry: 85% Exo for 2-Methylenenorbornane Versus 85% Endo for Its 7,7-Dimethyl Analog

Hydroboration of 2-methylenenorbornane with borane–THF proceeds with 85% exo face selectivity, whereas the 7,7-dimethyl derivative (2-methylene-7,7-dimethylnorbornane) gives 85% endo selectivity [1]. This near-complete inversion of stereochemical preference mirrors the behavior observed for endocyclic norbornenes: norbornene undergoes hydroboration 99.5% exo, while 7,7-dimethylnorbornene proceeds 78% endo. The exocyclic double bond in 2-methylenenorbornane thus retains the intrinsic exo preference characteristic of the parent norbornane system, a feature lost upon introduction of 7,7-dimethyl substituents [1].

Hydroboration–oxidation Stereochemical control Organoborane synthesis

Hydrochlorination: 99% Pure 2-Methyl-exo-norbornyl Chloride in 2 Minutes at 0 °C

Treatment of 2-methylenenorbornane with anhydrous hydrogen chloride at 0 °C yields 99% pure 2-methyl-exo-norbornyl chloride (Markovnikov adduct, exo-Cl) with complete reaction in 2 minutes [1]. Under identical conditions, norbornene gives 99.5% exo-norbornyl chloride, and 2-methylnorbornene analogously yields exo-2-methyl-norbornyl chloride. However, the rate of hydrochlorination is markedly faster for the exocyclic olefin 2-methylenenorbornane than for endocyclic olefins such as norbornene, as the exocyclic double bond experiences less steric hindrance to electrophilic attack [1]. Extended exposure to HCl leads to Wagner–Meerwein rearrangement; thus the 2-minute kinetic quench is critical for preserving the Markovnikov exo-chloride as the dominant product.

Electrophilic addition Carbonium ion mechanism Kinetic product control

Singlet Oxygen Ene Reaction: Exo/Endo Attack Ratio of 28 for 2-Methylenenorbornane Versus 66 for 2-Methylnorborn-2-ene

The dye-sensitized photo-oxygenation of 2-methylenenorbornane with singlet oxygen (¹O₂) proceeds with an exo/endo attack ratio of 28, as determined using the C3-monodeuterated derivative [1]. In contrast, 2-methylnorborn-2-ene (the endocyclic isomer) exhibits an exo/endo ratio of 66 under identical conditions [1]. The substantially lower exo preference for 2-methylenenorbornane (ratio 28) compared with 2-methylnorborn-2-ene (ratio 66) reflects the reduced steric discrimination at the exocyclic methylene site, where the terminal =CH₂ group is more remote from the 7,7-bridge steric environment than the endocyclic C2–C3 double bond. For the 7,7-dimethyl derivatives, the exo/endo ratio drops to 0.67 for 2-methylene-7,7-dimethylnorbornane and 0.19 for 7,7-dimethyl-2-methylnorborn-2-ene, further confirming that 7,7-dimethyl substitution dramatically attenuates exo attack [1].

Singlet oxygen Ene reaction Steric effects Photo-oxygenation

High-Energy-Density Spiro-Norbornane Synthesis: Volumetric Energy Density 41.79–43.28 MJ/L Versus JP-10 (~39.6 MJ/L)

2-Methylenenorbornane serves as the key dienophilic/cyclopropanation substrate for constructing spiro-norbornane dimers via [4π + 2π] cycloaddition and Simmons–Smith-type cyclopropanation [1]. Spirocycloalkenes bearing two norbornane motifs at the spiro center, synthesized directly from methylenenorbornane, achieve densities of 0.992–1.023 g·mL⁻¹ and volumetric energy densities of 41.79–43.28 MJ·L⁻¹ [1]. These values substantially exceed those of JP-10 (exo-tetrahydrodicyclopentadiene), the current operational missile fuel, which has a density of approximately 0.94 g·mL⁻¹ and a volumetric net heat of combustion of approximately 39.6 MJ·L⁻¹ [2]. The improved metrics are directly attributed to the spiro-fused bis-norbornane architecture accessible only from the exocyclic methylene precursor; isomeric hydrocarbons lacking the spiro center exhibit markedly lower density and energy density [1].

High-energy-density fuel Spiro-hydrocarbons Jet fuel Cyclopropanation

Allylic Bromination: Exclusive 3-Exo-Bromo Product from t-Butyl Hypobromite, No 2-Bromomethylnorborn-2-ene Formed

Although 2-methylenenorbornane and 2-methylnorborn-2-ene generate the same resonance-stabilized allylic radical system upon hydrogen abstraction, chain transfer with t-butyl hypobromite yields exclusively 3-exo-bromo-2-methylenenorbornane from 2-methylenenorbornane; no 2-bromomethylnorborn-2-ene is formed [1]. With N-bromosuccinimide (NBS), 2-methylenenorbornane produces six monobromides in ~60% overall yield, with the exo-3-bromo isomer comprising 43% (with benzoyl peroxide, light) and 23% (dark, ionic pathway) of the product mixture [2]. This contrasts with 2-methylnorborn-2-ene, which under NBS conditions gives exo-3-bromo-2-methylenenorbornane and 2-methyl-3-bromonortricyclene in a 3:1 ratio, with unreacted olefin isomerizing to 2-methylenenorbornane [3]. The divergent product distributions arise because 2-methylenenorbornane traps the allylic radical at the exocyclic position without skeletal rearrangement, whereas 2-methylnorborn-2-ene undergoes competing nortricyclene formation and double-bond isomerization.

Allylic bromination Radical chain transfer Regioselectivity Norbornane functionalization

Validated Application Scenarios for 2-Methylenenorbornane (CAS 497-35-8) in Synthetic Chemistry and Energetic Materials R&D


Stereospecific Synthesis of Exo-2-Norbornanol Derivatives via Hydroboration–Oxidation

For research groups requiring diastereomerically enriched exo-2-norbornanol scaffolds, 2-methylenenorbornane provides 85% exo selectivity in a single hydroboration–oxidation step, as established by Brown and Kawakami [1]. This eliminates the need for chiral resolution or asymmetric catalysis when the exo isomer is the synthetic target. The 7,7-dimethyl analog would instead deliver 85% endo product, making compound selection directly consequential for stereochemical outcome. Procurement should specify 2-methylenenorbornane (not 2-methylene-7,7-dimethylnorbornane or camphene) when exo-face functionalization is required.

Mechanistic Study of Carbonium Ion Intermediates Using Electrophilic Addition Probes

2-Methylenenorbornane has been a cornerstone substrate in physical organic chemistry for probing the classical versus nonclassical norbornyl cation debate. Its rapid, high-yield hydrochlorination (99% pure 2-methyl-exo-norbornyl chloride in 2 min at 0 °C) [2] and its distinct behavior in deuterium-scrambling experiments [2] make it indispensable for mechanistic laboratories studying carbocation structure and dynamics. Norbornene and 2-methylnorbornene, while also studied, exhibit different scrambling patterns and slower addition kinetics that complicate kinetic trapping experiments.

High-Energy-Density Fuel Precursor via Spiro-Norbornane Dimerization

2-Methylenenorbornane is the entry point for synthesizing spiro-bis-norbornane hydrocarbons that achieve volumetric energy densities of 41.79–43.28 MJ·L⁻¹, exceeding JP-10 by 5.5–9.3% [3]. This application is uniquely enabled by the exocyclic methylene group, which participates in Diels–Alder and cyclopropanation chemistry unavailable to norbornene or 2-methylnorbornene. Organizations developing next-generation missile or jet fuels should procure 2-methylenenorbornane specifically for spiro-fuel precursor synthesis; alternative norbornene derivatives cannot access the requisite spiro-fused dimer topology [3].

Preparation of Exo-3-Bromo-2-Methylenenorbornane as a Single-Isomer Allylic Building Block

For medicinal chemistry or agrochemical programs requiring a well-defined allylic bromide handle on the norbornane scaffold, 2-methylenenorbornane reacts with t-butyl hypobromite to give exclusively 3-exo-bromo-2-methylenenorbornane, uncontaminated by nortricyclene or double-bond isomers [4]. This contrasts sharply with 2-methylnorborn-2-ene, which yields complex mixtures under analogous NBS conditions and undergoes competitive isomerization. Laboratories should select 2-methylenenorbornane when a single, structurally defined allylic bromide is required without chromatographic separation of regioisomers [4].

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